1-Bromo-5-butoxy-2-chloro-4-nitrobenzene
Description
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene (CAS 1393442-61-9) is a halogenated nitrobenzene derivative with the molecular formula C₁₀H₁₁BrClNO₃ and a molecular weight of 308.56 g/mol. Key physical properties include a predicted density of 1.520±0.06 g/cm³ and a boiling point of 364.1±37.0 °C . The compound features a bromine atom at position 1, a chlorine atom at position 2, a nitro group at position 4, and a butoxy substituent at position 5 on the benzene ring. The butoxy group introduces steric bulk and moderate electron-donating effects via the ether oxygen, influencing reactivity and solubility in organic solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substitution pattern directs regioselective reactions.
Properties
IUPAC Name |
1-bromo-5-butoxy-2-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c1-2-3-4-16-10-5-7(11)8(12)6-9(10)13(14)15/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDUXNZIDETDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-butoxy-2-chloro-4-nitrobenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene (CAS 1393441-78-5)
- Molecular Formula: C₁₀H₁₁BrClNO₃ (identical to the target compound).
- Substituent Difference : Isobutyl group (-CH₂CH(CH₃)₂) at position 5 instead of butoxy (-OC₄H₉).
- Impact : The isobutyl group is purely hydrocarbon, lacking the ether oxygen, which reduces polarity and increases hydrophobicity. This results in lower solubility in polar solvents compared to the butoxy analogue .
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS 1400644-63-4)
- Molecular Formula: C₁₀H₉BrClNO₃.
- Substituent Difference : Cyclopropylmethoxy group (-OCH₂C₃H₅) at position 4.
- The molecular weight is slightly lower (306.54 g/mol), reflecting the smaller substituent .
1-Bromo-2-chloro-4-nitrobenzene (CAS 16588-26-4)
- Molecular Formula: C₆H₃BrClNO₂.
- Substituent Difference : Lacks the butoxy group at position 5.
- Impact : The absence of the alkoxy group reduces molecular weight (251.45 g/mol ) and boiling point (~250–270°C). The simplified structure enhances reactivity in electrophilic substitutions due to reduced steric hindrance .
Functional Group Variations
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1311197-88-2)
- Substituent Difference : Fluorine at position 2 instead of chlorine, nitro group at position 3.
- Impact : Fluorine’s high electronegativity increases the electron-withdrawing effect, deactivating the ring more strongly than chlorine. This shifts reactivity toward meta-substitution in further reactions .
4-Bromo-2-fluoro-1-nitrobenzene (CAS 467435-07-0)
- Substituent Difference : Fluorine at position 2, nitro group at position 1.
- Impact : The altered substitution pattern reduces steric bulk compared to the target compound, lowering the boiling point (~350°C ) and increasing volatility .
Physicochemical Properties Comparison Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 1393442-61-9 | C₁₀H₁₁BrClNO₃ | 308.56 | 364.1±37.0 | Br (1), Cl (2), NO₂ (4), O-C₄H₉ (5) |
| 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene | 1393441-78-5 | C₁₀H₁₁BrClNO₃ | 308.56 | N/A | Br (1), Cl (2), NO₂ (4), CH₂CH(CH₃)₂ (5) |
| 1-Bromo-2-chloro-4-nitrobenzene | 16588-26-4 | C₆H₃BrClNO₂ | 251.45 | ~260 | Br (1), Cl (2), NO₂ (4) |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1311197-88-2 | C₆H₂BrClFNO₂ | 253.44 | N/A | Br (5), Cl (1), F (2), NO₂ (3) |
| 4-Bromo-2-fluoro-1-nitrobenzene | 467435-07-0 | C₆H₃BrFNO₂ | 219.99 | ~350 | Br (4), F (2), NO₂ (1) |
Biological Activity
Overview
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H11BrClNO3. It features a benzene ring substituted with bromine, butoxy, chlorine, and nitro groups. This compound is primarily utilized in chemical synthesis and has potential applications in biological research due to its unique functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrClNO3 |
| Molar Mass | 308.56 g/mol |
| Density | 1.520 ± 0.06 g/cm³ |
| Boiling Point | 364.1 ± 37.0 °C |
The biological activity of this compound is influenced by its ability to interact with various biological targets through its functional groups. The nitro group may participate in redox reactions, while the bromine atom can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential therapeutic effects .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi:
- Gram-positive bacteria : Compounds showed effective inhibition against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Efficacy was noted against Escherichia coli and Klebsiella pneumoniae.
The structure-activity relationship (SAR) studies suggest that modifications to the nitro and butoxy groups can enhance antimicrobial potency, with some analogues demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro-substituted benzene derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, particularly against resistant strains of bacteria .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant decrease in cell viability, attributed to its ability to induce apoptosis through ROS generation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
